molecular formula C19H12N2O B14554650 4,4'-(3-Methylfuran-2,5-diyl)dibenzonitrile CAS No. 61829-87-6

4,4'-(3-Methylfuran-2,5-diyl)dibenzonitrile

Cat. No.: B14554650
CAS No.: 61829-87-6
M. Wt: 284.3 g/mol
InChI Key: WMPSFPVKFVTGJO-UHFFFAOYSA-N
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Description

4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 3-position and two benzonitrile groups at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile typically involves the reaction of 3-methylfuran with benzonitrile derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, 3-methylfuran can be reacted with 4-bromobenzonitrile in the presence of palladium(II) acetate and tri-tert-butylphosphine as catalysts, along with potassium carbonate as a base, in a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and nitrile groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

61829-87-6

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

4-[5-(4-cyanophenyl)-4-methylfuran-2-yl]benzonitrile

InChI

InChI=1S/C19H12N2O/c1-13-10-18(16-6-2-14(11-20)3-7-16)22-19(13)17-8-4-15(12-21)5-9-17/h2-10H,1H3

InChI Key

WMPSFPVKFVTGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N

Origin of Product

United States

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